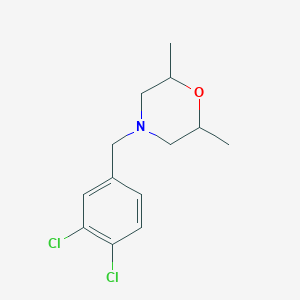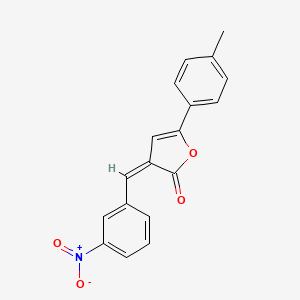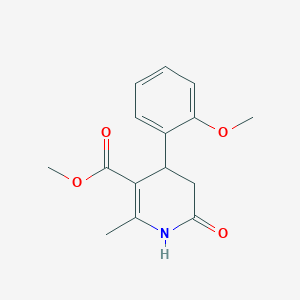
4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine (DCBD) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of morpholine derivatives and is known for its ability to interact with various biological systems.
科学研究应用
4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine has been used in various scientific research applications such as pharmacology, toxicology, and neuroscience. It has been found to exhibit a wide range of biological activities, including antifungal, antitumor, and anti-inflammatory properties. This compound has also been used as a tool for studying the role of ion channels in various biological processes.
作用机制
The mechanism of action of 4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine is complex and involves multiple targets. It has been shown to interact with various ion channels, including voltage-gated potassium channels, calcium channels, and chloride channels. This compound has also been found to modulate the activity of G protein-coupled receptors and ionotropic receptors. The exact mechanism of action of this compound is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various fungal species, including Candida albicans and Aspergillus fumigatus. This compound has also been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. In addition, this compound has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high purity. This compound is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, this compound has some limitations for use in lab experiments. It is highly toxic and should be handled with care. In addition, this compound has low solubility in water, which can limit its use in some biological assays.
未来方向
There are several future directions for research on 4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine. One area of interest is the development of new analogs with improved biological activity and reduced toxicity. Another area of research is the identification of the specific targets of this compound and the elucidation of its mode of action. This compound has also been proposed as a potential therapeutic agent for the treatment of various diseases, including cancer and fungal infections. Therefore, further research is needed to explore the potential clinical applications of this compound.
Conclusion
In conclusion, this compound is a unique chemical compound that has been widely used in scientific research. It has a wide range of biological activities and has been used as a tool for studying various biological processes. This compound has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential clinical applications.
合成方法
4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine can be synthesized by the reaction of 3,4-dichlorobenzyl chloride with 2,6-dimethylmorpholine in the presence of a base. The reaction proceeds smoothly and yields a white crystalline solid. The purity of the compound can be further improved by recrystallization.
属性
IUPAC Name |
4-[(3,4-dichlorophenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c1-9-6-16(7-10(2)17-9)8-11-3-4-12(14)13(15)5-11/h3-5,9-10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGFYWOIUPVNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B5136185.png)


![3-(1,3-benzodioxol-5-yl)-5-[3-(3-pyridinyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5136195.png)

![1-allyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5136212.png)

![N-benzyl-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5136226.png)
![1-(4-methoxyphenyl)-3-[(4-methyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B5136241.png)
![5-({[3-(dimethylamino)phenyl]amino}methylene)-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5136244.png)

![4-chloro-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B5136270.png)

